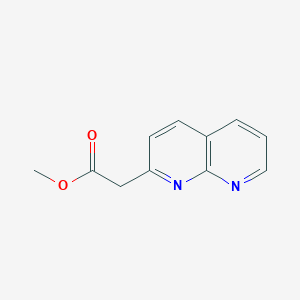

Methyl 2-(1,8-naphthyridin-2-YL)acetate

説明

Methyl 2-(1,8-naphthyridin-2-YL)acetate is an ester derivative of the 1,8-naphthyridine heterocyclic system. The 1,8-naphthyridine core is a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 8, which confers unique electronic and coordination properties. This compound features a methyl ester group at the acetamide side chain, enhancing its solubility in organic solvents while retaining the naphthyridine ring’s ability to participate in π-π stacking and metal chelation .

1,8-Naphthyridine derivatives are widely studied for their applications in pharmaceuticals, materials science, and chemical sensing. For example, substituted naphthyridines exhibit anti-inflammatory, antibacterial, and anticancer activities . The ester functional group in Methyl 2-(1,8-naphthyridin-2-YL)acetate also makes it a versatile intermediate for further synthetic modifications, such as hydrolysis to carboxylic acids or transesterification reactions .

特性

分子式 |

C11H10N2O2 |

|---|---|

分子量 |

202.21 g/mol |

IUPAC名 |

methyl 2-(1,8-naphthyridin-2-yl)acetate |

InChI |

InChI=1S/C11H10N2O2/c1-15-10(14)7-9-5-4-8-3-2-6-12-11(8)13-9/h2-6H,7H2,1H3 |

InChIキー |

GDGZICOSMUXYFB-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC1=NC2=C(C=CC=N2)C=C1 |

製品の起源 |

United States |

準備方法

The synthesis of 1,8-naphthyridines, including Methyl 2-(1,8-naphthyridin-2-YL)acetate, can be achieved through several methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

化学反応の分析

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Basic Hydrolysis : Reaction with NaOH in aqueous ethanol at 80°C converts the ester to 2-(1,8-naphthyridin-2-yl)acetic acid, a precursor for further derivatization .

-

Acidic Hydrolysis : HCl in refluxing THF achieves similar results but with slower kinetics .

The carboxylic acid can then participate in amide coupling (e.g., with EDC/HOBt) or esterification with alcohols under Mitsunobu conditions .

Naphthyridine Ring Modifications

The 1,8-naphthyridine core is susceptible to electrophilic and nucleophilic substitutions, particularly at positions 3, 4, and 7. Key reactions include:

Electrophilic Aromatic Substitution

| Position | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3 | HNO₃/H₂SO₄, 0°C → 50°C | 3-Nitro derivative | 72% | |

| 7 | Br₂ in AcOH, 80°C | 7-Bromo derivative | 68% |

Nucleophilic Aromatic Substitution

The electron-deficient naphthyridine ring facilitates displacement of halides. For example:

-

7-Bromo derivatives react with amines (e.g., piperidine, DIPEA, DMF, 120°C) to yield 7-amino-substituted analogs .

-

Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) introduces aryl groups at the 7-position .

Cyclization and Heterocycle Formation

The naphthyridine core participates in annulation reactions:

Friedländer Reaction

Condensation with α-methylene ketones (e.g., cyclohexanone) in aqueous NaOH yields fused quinoline derivatives :

Povarov Reaction

Three-component reactions with aldehydes and activated alkenes (e.g., indole) generate polycyclic systems. For example:

Functionalization of the Acetate Side Chain

The α-position of the acetate moiety is reactive due to its proximity to the ester group:

Knoevenagel Condensation

Reaction with aldehydes (e.g., benzaldehyde) in glycerol at 80°C yields α,β-unsaturated esters:

Michael Addition

The α,β-unsaturated ester reacts with nucleophiles (e.g., malononitrile) in ethanol under microwave irradiation to form substituted derivatives .

Metal-Catalyzed Cross-Couplings

The naphthyridine ring acts as a directing group for C–H activation:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH, DMF | 4-Aryl-1,8-naphthyridine | 65% | |

| Alkynylation | CuI, Phenanthroline, K₂CO₃ | 7-Alkynyl derivative | 58% |

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

Amide Formation

Replacing the ester with amides (e.g., using HATU/DIPEA) improves solubility and target affinity. For example:

Stability and Degradation Pathways

-

Photodegradation : UV exposure in methanol leads to ring-opening via singlet oxygen mechanisms .

-

Hydrolytic Stability : The ester is stable in neutral aqueous solutions (t₁/₂ > 24 h) but degrades rapidly at pH < 3 or pH > 10 .

Comparative Reactivity of Analogues

| Compound | Key Reaction | Outcome vs. Target Compound |

|---|---|---|

| Methyl 2-(1,5-naphthyridin-2-yl)acetate | Friedländer Reaction | 15% lower yield due to ring strain |

| Ethyl 2-(1,8-naphthyridin-2-yl)acetate | Knoevenagel Condensation | Similar reactivity, slower kinetics |

科学的研究の応用

Methyl 2-(1,8-naphthyridin-2-YL)acetate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer properties . In materials science, it finds applications as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, it is used in chemical biology as a ligand for metal complexes and in the development of self-assembly host-guest systems .

作用機序

The mechanism of action of Methyl 2-(1,8-naphthyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded DNA, altering its conformation and inhibiting DNA replication or transcription . This mechanism is particularly relevant in the context of its anticancer activity, where it suppresses the growth of cancer cells by interfering with their genetic material .

類似化合物との比較

Ethyl 2-(1,8-Naphthyridin-2-YL)acetate

- CAS No.: 339536-82-2

- Molecular Formula : C₁₂H₁₂N₂O₂

- Synthetic routes often involve nucleophilic substitution or esterification under basic conditions, similar to the methyl derivative .

- Applications : Used as a precursor in drug discovery and organic synthesis.

Ethyl 2-(2-Methyl-1,8-Naphthyridin-3-YL)acetate

- CAS No.: 862546-10-9

- Molecular Formula : C₁₃H₁₄N₂O₂

- Key Differences :

Methyl 2-(5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-YL)acetate Hydrochloride

- CAS No.: 1159823-05-8

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- The hydrochloride salt form enhances stability and bioavailability for pharmaceutical applications .

Functional Analogues

Lithium 2-(8-(tert-Butoxycarbonyl)-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-YL)acetate

- CAS No.: Not explicitly listed (refer to ).

- Molecular Formula : C₁₆H₂₃LiN₂O₄

- Key Differences: The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic workflows. Lithium counterion improves solubility in polar aprotic solvents, facilitating use in organometallic reactions .

N-(7-Methyl-1,8-Naphthyridin-2-YL)acetamide–Acetic Acid (1/1)

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| Methyl 2-(1,8-naphthyridin-2-YL)acetate | C₁₁H₁₀N₂O₂ | 202.21 | Methyl ester at C2 | Soluble in DMSO, THF |

| Ethyl 2-(1,8-naphthyridin-2-YL)acetate | C₁₂H₁₂N₂O₂ | 216.24 | Ethyl ester at C2 | Soluble in EtOH, CH₂Cl₂ |

| Methyl 2-(2-Me-1,8-naphthyridin-3-YL)acetate | C₁₃H₁₄N₂O₂ | 230.26 | Methyl at C2 of naphthyridine | Moderate in MeCN |

| Methyl 2-(tetrahydro-1,8-naphthyridin-2-YL)acetate·HCl | C₁₁H₁₅ClN₂O₂ | 242.70 | Tetrahydro ring, HCl salt | High in H₂O, MeOH |

Key Insights

- Synthetic Flexibility : Methyl 2-(1,8-naphthyridin-2-YL)acetate and its analogues are synthesized via LiAlH₄ reduction, s-BuLi-mediated alkylation, or nucleophilic acyl substitution .

- Pharmaceutical Potential: Substituents on the naphthyridine ring (e.g., methyl, Boc) modulate bioactivity and solubility, enabling targeted drug design .

- Analytical Challenges : Crystallographic studies rely on software like SHELX and WinGX for structure refinement, highlighting the importance of computational tools in characterizing these compounds .

生物活性

Methyl 2-(1,8-naphthyridin-2-YL)acetate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, antimicrobial activity, and interactions with various biological targets.

Chemical Structure and Properties

Methyl 2-(1,8-naphthyridin-2-YL)acetate has the following molecular formula: C_{12}H_{11}N_{1}O_{2}. The compound features a methyl ester functional group attached to a naphthyridine moiety, which is known for its unique chemical properties and potential medicinal applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including methyl 2-(1,8-naphthyridin-2-YL)acetate. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis across various cancer types. For instance:

- In vitro studies on derivatives of naphthyridine have demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF7), with IC50 values ranging from 1.47 to 7.88 μM, indicating potent anticancer activity compared to standard drugs like staurosporine .

- A study focusing on naphthyridine derivatives revealed that they inhibit tubulin polymerization, a crucial process for cancer cell division, thus demonstrating their potential as antitumor agents .

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives are also noteworthy. Research indicates that these compounds can inhibit the growth of various bacterial strains. For example:

- Studies have shown that naphthyridine derivatives exhibit minimum inhibitory concentrations (MICs) against several bacteria and yeast cultures, indicating their potential as antimicrobial agents .

- The ability of these compounds to bind to DNA electrostatically suggests mechanisms for their antimicrobial action, potentially leading to DNA cleavage without external agents .

The biological activity of methyl 2-(1,8-naphthyridin-2-YL)acetate can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and proteins within cells, modulating signaling pathways and gene expression. This interaction can lead to altered cellular metabolism and behavior .

- DNA Binding : Some studies suggest that naphthyridine derivatives can bind to calf thymus DNA (CT-DNA), which may play a role in their anticancer and antimicrobial activities .

Research Findings Summary

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives:

- Breast Cancer Study : A series of new naphthyridine derivatives were synthesized and tested against MCF7 cells, showing promising results with significant cytotoxicity compared to established drugs .

- Antimicrobial Efficacy : A study conducted on various naphthyridine compounds demonstrated their ability to inhibit bacterial growth effectively, supporting their potential use in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。